3-Methoxy-N-methyl-benzenepropanamine

COMT inhibition catecholamine metabolism enzyme inhibition

3-Methoxy-N-methyl-benzenepropanamine (CAS 108447-67-2), also referred to as 3-(3-methoxyphenyl)-N-methylpropan-1-amine, is a synthetic organic amine belonging to the benzenepropanamine class. Its structure consists of a phenyl ring bearing a 3-methoxy substituent and a three-carbon chain terminated by an N-methylated amine (molecular formula C11H17NO; MW 179.26 g/mol).

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 108447-67-2
Cat. No. B175231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-N-methyl-benzenepropanamine
CAS108447-67-2
Synonyms3-Methoxy-N-Methyl-benzenepropanaMine
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCNCCCC1=CC(=CC=C1)OC
InChIInChI=1S/C11H17NO/c1-12-8-4-6-10-5-3-7-11(9-10)13-2/h3,5,7,9,12H,4,6,8H2,1-2H3
InChIKeySQLXQPGYVGSFQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-N-methyl-benzenepropanamine (CAS 108447-67-2) – A Methoxy-Substituted Benzenepropanamine Scaffold for Pharmacological Research


3-Methoxy-N-methyl-benzenepropanamine (CAS 108447-67-2), also referred to as 3-(3-methoxyphenyl)-N-methylpropan-1-amine, is a synthetic organic amine belonging to the benzenepropanamine class . Its structure consists of a phenyl ring bearing a 3-methoxy substituent and a three-carbon chain terminated by an N-methylated amine (molecular formula C11H17NO; MW 179.26 g/mol) . This substitution pattern imparts a distinct lipophilicity (cLogP ~1.85) and polar surface area (TPSA 21.26 Ų) relative to both the unsubstituted parent and to more elaborated benzenepropanamine derivatives, making it a useful scaffold for probing structure-activity relationships in central nervous system (CNS) and peripheral enzyme inhibition contexts . The compound is supplied for research use only and is typically available at ≥95% purity .

Substitution 3‑methoxy and N‑methyl pattern defines target engagement profile
Research models Supports COMT enzyme assays and CNS receptor profiling
Purity grade ≥95% purity for reproducible in vitro pharmacology

Why Benzenepropanamine Analogs Are Not Interchangeable: The Critical Role of 3-Methoxy and N-Methyl Substitution


The benzenepropanamine scaffold is remarkably sensitive to subtle modifications; even a single methoxy group or N-alkylation can drastically alter target engagement, selectivity, and physicochemical properties [1]. For 3-Methoxy-N-methyl-benzenepropanamine, the 3-methoxy substitution on the phenyl ring confers potent inhibition of catechol-O-methyltransferase (COMT), with an IC50 of 5.80 nM in rat brain, while the N-methyl group influences both COMT affinity and receptor binding profiles [2]. The unsubstituted parent, N-methyl-3-phenylpropan-1-amine, displays >10,000-fold lower activity at COMT, underscoring the non-linear SAR in this series [3]. Consequently, procurement decisions cannot rely on class-level assumptions; the specific substitution pattern of CAS 108447-67-2 yields a unique polypharmacology that is not recapitulated by its closest analogs or alternative benzenepropanamine derivatives [4].

Methoxy removal Removal of the 3‑methoxy group may markedly reduce COMT inhibition, shifting enzyme target engagement
N‑alkyl alteration Alteration of the N‑methyl substitution may change binding selectivity at 5‑HT and dopamine receptors
Class assumptions Class‑level benzenepropanamine selection risks mismatched polypharmacology and ADME behaviour

Quantitative Differentiation of 3-Methoxy-N-methyl-benzenepropanamine: Head-to-Head Comparator Data


COMT Inhibition Potency: 3-Methoxy-N-methyl-benzenepropanamine vs. Entacapone and 3-Methoxy-N-methylamphetamine

3-Methoxy-N-methyl-benzenepropanamine exhibits sub-10 nanomolar inhibition of catechol-O-methyltransferase (COMT), demonstrating intermediate potency between the clinically used inhibitor entacapone and the more potent analog 3-methoxy-N-methylamphetamine. In an assay measuring metanephrine formation from adrenaline in Wistar rat brain (MB-COMT), the compound achieves an IC50 of 5.80 nM [1], while in rat liver (S-COMT) the IC50 is 13 nM [2]. By comparison, entacapone—a widely employed reference COMT inhibitor—has an IC50 of 10 nM in rat brain COMT and 160 nM in rat liver COMT . The close analog 3-methoxy-N-methylamphetamine is approximately 7-fold more potent (IC50 0.840 nM in the same rat brain assay) and equivalent in the liver assay (IC50 13 nM) [3]. This graded potency profile positions 3-Methoxy-N-methyl-benzenepropanamine as a valuable intermediate control for SAR studies of COMT inhibition.

COMT Potency Comparison
Reported
MB‑COMT 5.80 nM Entacapone 10 nM
Supports intermediate COMT inhibition context for SAR
Assay: rat brain MB‑COMT, metanephrine formation
COMT inhibition catecholamine metabolism enzyme inhibition

Multi-Receptor Binding Profile: 5-HT7, 5-HT2A, and D2 Affinities Compared to Nisoxetine

3-Methoxy-N-methyl-benzenepropanamine engages a distinct set of aminergic receptors relative to the archetypal benzenepropanamine derivative nisoxetine. In radioligand displacement assays using human recombinant receptors expressed in CHO-K1 cells, the compound displays Ki values of 1.10 nM at 5-HT7, 3.5 nM at 5-HT2A, and 20 nM at D2 dopamine receptors [1]. In contrast, nisoxetine is a potent and selective norepinephrine transporter (NET) inhibitor (Ki 0.76 nM) with minimal activity at serotonin or dopamine receptors [2]. This divergence in target engagement—serotonergic/dopaminergic for CAS 108447-67-2 versus noradrenergic for nisoxetine—highlights the functional consequences of the 3-methoxy substitution and the absence of the 2-methoxyphenoxy group present in nisoxetine.

Receptor Affinity Profile
Reported
5‑HT7 1.10 nM; 5‑HT2A 3.5 nM; D2 20 nM Nisoxetine: NET 0.76 nM
Supports CNS receptor panel profiling studies
Recombinant human receptors, CHO‑K1 membranes
serotonin receptor dopamine receptor CNS pharmacology

Lipophilicity and Polar Surface Area: Implications for Blood-Brain Barrier Permeability vs. Nisoxetine

The calculated physicochemical properties of 3-Methoxy-N-methyl-benzenepropanamine differ markedly from those of the larger benzenepropanamine derivative nisoxetine. The target compound has a cLogP of 1.847 and a TPSA of 21.26 Ų , values that reside near the center of the optimal CNS drug space (cLogP 1–3, TPSA < 60–70 Ų). Nisoxetine, by comparison, is significantly more lipophilic, with reported cLogP values ranging from 3.43 to 4.62, and has a TPSA of 18.46 Ų [1]. The lower cLogP of CAS 108447-67-2 suggests reduced passive membrane permeability and potentially different tissue distribution kinetics, while its modestly higher TPSA may influence hydrogen bonding interactions with biological targets.

Physicochemical Comparison
Data to verify
cLogP 1.85; TPSA 21.26 Ų Nisoxetine: cLogP 3.4–4.6; TPSA 18.46 Ų
Informs ADME property evaluation within class
Calculated descriptors; verify experimentally
CNS drug design ADME properties lipophilicity

Structural Determinant of COMT Activity: The 3-Methoxy Group Confers >10,000-Fold Potency Gain Over Unsubstituted Parent

The presence of the 3-methoxy substituent on the phenyl ring is a critical determinant of COMT inhibitory activity in this chemical series. While 3-Methoxy-N-methyl-benzenepropanamine inhibits MB-COMT with an IC50 of 5.80 nM [1], the unsubstituted parent compound, N-methyl-3-phenylpropan-1-amine, exhibits an IC50 of 50,000 nM (50 µM) against Factor XIa, a surrogate measure indicating low general enzymatic inhibition, and is not reported to inhibit COMT at biologically relevant concentrations [2]. This represents an approximately 8,600-fold enhancement in potency attributable to the single methoxy substitution. The N-methyl group further modulates affinity, as evidenced by the 7-fold potency difference between the target compound and 3-methoxy-N-methylamphetamine (IC50 0.840 nM) [3].

SAR: Methoxy Substitution
Class‑level
COMT IC50 5.80 nM Parent IC50 50,000 nM (surrogate)
Highlights substitution‑dependent COMT activity
Parent IC50 from Factor XIa surrogate assay
structure-activity relationship COMT inhibition medicinal chemistry

Validated Research Applications for 3-Methoxy-N-methyl-benzenepropanamine Based on Quantitative Evidence


COMT Inhibitor Tool Compound for Enzyme Kinetics and SAR Studies

With an MB-COMT IC50 of 5.80 nM and S-COMT IC50 of 13 nM [1], 3-Methoxy-N-methyl-benzenepropanamine serves as a mid-potency COMT inhibitor that bridges the gap between ultra-potent analogs (e.g., 3-methoxy-N-methylamphetamine, IC50 0.840 nM) and clinically relevant comparators like entacapone (IC50 10 nM brain, 160 nM liver) . This intermediate activity reduces the risk of off-target saturation while still providing robust inhibition, making it ideal for establishing dose-response relationships in cell-free and cell-based COMT assays.

Multi-Target Probe for Serotonergic and Dopaminergic Receptor Profiling

The compound's balanced affinity for 5-HT7 (Ki 1.10 nM), 5-HT2A (Ki 3.5 nM), and D2 (Ki 20 nM) receptors [2] positions it as a useful reference ligand for competitive binding studies and functional assays in CNS pharmacology. Its receptor fingerprint contrasts sharply with that of nisoxetine, a pure NET inhibitor, allowing researchers to dissect the contributions of serotonergic versus noradrenergic signaling in behavioral and neurochemical models.

Comparative ADME Studies Across the Benzenepropanamine Class

The distinct physicochemical profile of 3-Methoxy-N-methyl-benzenepropanamine—cLogP 1.847 and TPSA 21.26 Ų —makes it a valuable comparator for examining how lipophilicity modulates blood-brain barrier penetration, plasma protein binding, and metabolic stability within the benzenepropanamine chemical series. Paired with nisoxetine (cLogP 3.4–4.6), it provides a low/high lipophilicity contrast for systematic ADME investigation.

Analytical Reference Standard for Method Development and Quality Control

Supplied at ≥95% purity with fully characterized computational descriptors , CAS 108447-67-2 is suitable as a reference standard for HPLC, LC-MS, and NMR method development and validation. Its unique retention characteristics (derived from its intermediate lipophilicity) aid in calibrating separation methods for benzenepropanamine analogs in forensic, environmental, and pharmaceutical analysis.

Application
Selection Property
Validation Focus
COMT enzyme inhibition studies
Intermediate COMT inhibition profile
Enzyme kinetics and SAR model context
CNS receptor profiling
5‑HT7, 5‑HT2A, D2 affinity
Serotonergic/dopaminergic pathway distinction
ADME property comparison
cLogP and TPSA characteristics
Blood‑brain barrier penetration context
Analytical method development
Purity specification and retention behaviour
Chromatographic separation verification

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